Nivacortol

Descripción general

Descripción

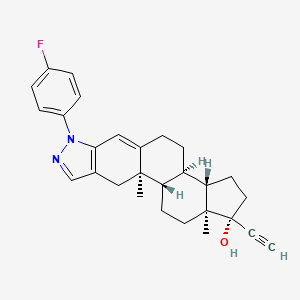

Nivazol, también conocido como nivacortol, es un corticosteroide glucocorticoide sintético. Ha sido identificado por varios nombres de código de desarrollo como WIN-27914 y NEBO-174. El compuesto tiene una fórmula química de C28H31FN2O y una masa molar de 430.567 g/mol . A pesar de su potencial, nivazol nunca se comercializó .

Métodos De Preparación

La síntesis de nivazol involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente implica el uso de varios reactivos y catalizadores en condiciones controladas para lograr el producto deseado.

Análisis De Reacciones Químicas

Nivazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Química: Se ha utilizado como un compuesto modelo en estudios de actividad glucocorticoide y relaciones estructura-actividad.

Biología: La investigación ha explorado sus efectos sobre los procesos celulares y su potencial como herramienta para estudiar las interacciones del receptor glucocorticoide.

Mecanismo De Acción

Nivazol ejerce sus efectos al unirse a los receptores glucocorticoides, que son parte de la familia de receptores nucleares. Al unirse, el complejo receptor-ligando se transloca al núcleo, donde puede modular la expresión de genes específicos. Esta modulación conduce a varios efectos fisiológicos, incluidas las acciones antiinflamatorias e inmunosupresoras .

Comparación Con Compuestos Similares

Nivazol es similar a otros glucocorticoides sintéticos como la dexametasona y la prednisona. es único en su estructura específica y la presencia de un grupo fluorofenilo, que puede contribuir a sus propiedades farmacológicas distintas . Otros compuestos similares incluyen:

Dexametasona: Un potente glucocorticoide sintético con propiedades antiinflamatorias e inmunosupresoras.

Prednisona: Un glucocorticoide sintético utilizado para tratar una variedad de afecciones inflamatorias y autoinmunes.

La singularidad de nivazol radica en su estructura química específica, que puede ofrecer diferentes perfiles farmacocinéticos y farmacodinámicos en comparación con otros glucocorticoides .

Actividad Biológica

Nivacortol, also known as Nivazol, is a synthetic glucocorticoid corticosteroid that has garnered interest for its potential biological activities, particularly in relation to glucocorticoid receptor interactions. This article delves into the biological activity of this compound, examining its mechanisms of action, comparative efficacy with other glucocorticoids, and relevant case studies.

This compound has the chemical formula and a molar mass of 430.57 g/mol. It functions primarily by binding to glucocorticoid receptors (GRs), which are members of the nuclear receptor family. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression, influencing various physiological processes including inflammation and immune response.

Key Mechanisms:

- Receptor Binding: this compound exhibits high affinity for GRs, which facilitates its anti-inflammatory and immunosuppressive effects.

- Gene Regulation: The receptor-ligand complex alters transcription of genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

Comparative Efficacy

When comparing this compound to other synthetic glucocorticoids such as dexamethasone and prednisone, it shows unique pharmacological properties due to its specific structure, particularly the presence of a fluorophenyl group. This may affect its pharmacokinetic and pharmacodynamic profiles.

| Compound | Affinity for GR | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Fluorophenyl group |

| Dexamethasone | Very High | High | Potent anti-inflammatory effects |

| Prednisone | Moderate | Moderate | Commonly used for various inflammatory conditions |

Biological Activity Studies

Research has explored the biological activities of this compound in various contexts:

Research Findings

Recent investigations highlight the importance of understanding the biological activity of this compound:

- In Vitro Studies: Laboratory experiments demonstrate that this compound can significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.

- Pharmacokinetics: Research indicates that this compound may have a longer half-life compared to some traditional glucocorticoids, potentially allowing for less frequent dosing while maintaining efficacy.

Propiedades

IUPAC Name |

(1S,2R,13R,14S,17R,18S)-17-ethynyl-7-(4-fluorophenyl)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN2O/c1-4-28(32)14-12-24-22-10-5-19-15-25-18(16-26(19,2)23(22)11-13-27(24,28)3)17-30-31(25)21-8-6-20(29)7-9-21/h1,6-9,15,17,22-24,32H,5,10-14,16H2,2-3H3/t22-,23+,24+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOAGFNRKBEAJ-BDPSOKNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NN5C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NN5C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043242 | |

| Record name | Nivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-76-7 | |

| Record name | Nivazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nivazol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nivazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nivacortol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIVAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50U0Z120RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.